(1,5-13C2)pentanedioic acid

Descripción general

Descripción

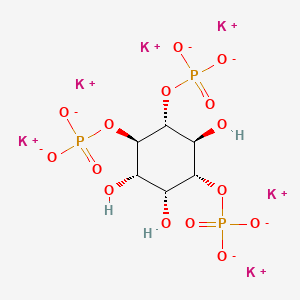

(1,5-13C2)pentanedioic acid, also known as Pentanedioic Acid-13C2, is a stable isotope-labeled compound with the molecular formula C3(13C)2H8O4 and a molecular weight of 134.10 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.

Aplicaciones Científicas De Investigación

(1,5-13C2)pentanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its role in metabolic disorders such as glutaric acidemia.

Industry: Utilized in the production of polyesters, polyamides, and plasticizers.

Safety and Hazards

Direcciones Futuras

Research on Glutaric Acid-1,5-13C2 could focus on its potential applications in various biochemical fields such as consumer goods, textile, and footwear industries . Additionally, potential novel therapies targeting the deleterious effects of glutaric acid to improve the outcome of patients with glutaric acidemia type 1 could also be explored .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1,5-13C2)pentanedioic acid can be synthesized through various methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, it can be prepared by reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production of glutaric acid typically involves the hydrogenation of glutaric acid and its derivatives to produce 1,5-pentanediol, a common plasticizer and precursor to polyesters . This process is optimized for large-scale production to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric anhydride.

Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.

Substitution: It can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.

Major Products Formed

Oxidation: Glutaric anhydride.

Reduction: 1,5-pentanediol.

Substitution: Various esters depending on the alcohol used.

Mecanismo De Acción

(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .

Comparación Con Compuestos Similares

Similar Compounds

Adipic Acid: Another dicarboxylic acid with six carbon atoms.

Succinic Acid: A four-carbon dicarboxylic acid.

Malonic Acid: A three-carbon dicarboxylic acid.

Uniqueness

(1,5-13C2)pentanedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in tracing metabolic pathways and studying biochemical processes . Its five-carbon structure also provides distinct properties that are useful in decreasing polymer elasticity .

Propiedades

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)